molecular formula C8H9ClN4 B1349416 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 350500-99-1

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1349416
CAS No.: 350500-99-1
M. Wt: 196.64 g/mol
InChI Key: UDXZXUHBQUULLQ-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 350500-99-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold noted for its structural resemblance to purine bases, which allows it to interact with a wide range of biological targets . This close similitude to adenine and guanine makes derivatives of this core structure valuable for designing enzyme inhibitors and receptor antagonists . The specific substitution pattern of this compound—featuring a chloro group at position 5, methyl groups at positions 4 and 6, and an amine at position 3—makes it a versatile building block for further chemical functionalization, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Research into analogous pyrazolo[3,4-b]pyridine systems has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlighting the potential of this core structure in developing new therapeutic agents . Furthermore, such compounds are actively investigated as inhibitors for various kinases and phosphodiesterases (PDE), which are critical targets in oncology, neurology, and cardiovascular diseases . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

5-chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXZXUHBQUULLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NNC(=C12)N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956490
Record name 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350500-99-1
Record name 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound, characterized by a pyrazole ring fused with a pyridine ring system, with a chlorine atom at the 5-position and two methyl groups at the 4 and 6 positions of the pyrazole moiety, as well as an amino group at the 3-position. Its unique structural configuration gives rise to diverse chemical properties and potential applications in pharmaceuticals.

Applications

  • This compound is a versatile material that is used in scientific research.
  • The unique properties of this compound make it suitable for various applications.
  • Interaction studies involving this compound have been performed.
  • This compound can be used to synthesize novel pyrazolo[3,4-b]pyridine derivatives .
  • 5-Bromo-2-hydrazinyl-4,6-dimethylnicotinonitrile can be created using this compound .
  • This compound can be used to create Schiff bases with appropriate aromatic or heterocyclic aldehydes .

Several compounds share structural similarities with this compound. These compounds illustrate the diversity within the pyrazolo-pyridine family while underscoring the unique attributes of this compound.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1H-Pyrazolo[3,4-b]quinolineContains quinoline instead of pyridineAntimicrobial and anticancerBroader ring system
1H-Pyrazolo[3,4-b]pyridineLacks chlorine substitutionAnticancer propertiesSimpler structure
1H-Pyrazolo[4,3-c]pyridineDifferent fusion patternCNS activityDistinct pharmacological profile

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • Molecular Formula : C₈H₉ClN₄
  • CAS Number : 350500-99-1
  • Molecular Weight : 196.64 g/mol
  • Key Properties: XLogP3: 1.9 (indicative of moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 2/3 Topological Polar Surface Area (TPSA): 67.6 Ų (suggests moderate solubility in polar solvents) Complexity: 201 (high due to fused bicyclic structure) .

Synthesis: The compound is synthesized via condensation reactions involving 2-chloro-4,6-dimethylnicotinonitrile with hydrazine derivatives under reflux conditions. Recrystallization from ethanol or acetic acid yields the pure product .

Applications :
This scaffold is a key intermediate in medicinal chemistry, particularly for antimalarial and kinase inhibitor drug development .

Structural analogs of this compound vary in substituents (halogens, aryl groups, or alkyl chains), leading to differences in physicochemical properties and biological activities. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight XLogP3 Key Substituents Biological Activity Key References
This compound C₈H₉ClN₄ 196.64 1.9 Cl (C5), CH₃ (C4, C6) Antimalarial, kinase inhibition
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine C₈H₁₀N₄ 162.20 1.2 CH₃ (C4, C6) Antioxidant, synthetic intermediate
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine C₈H₉BrN₄ 241.09 2.3 Br (C5), CH₃ (C4, C6) Not reported (likely similar to chloro analog)
4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine C₁₉H₁₄N₄ 298.34 3.8 C₆H₅ (C4, C6) MNK kinase inhibition
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine C₆H₅ClN₄ 168.58 1.0 Cl (C5) Unspecified (scaffold for drug discovery)
Key Observations :

Impact of Halogenation: Chlorine vs. Bromine: The brominated analog (Entry 3) has higher molecular weight and lipophilicity (XLogP3 = 2.3 vs. 1.9) due to bromine’s larger atomic radius and polarizability. This may enhance membrane permeability but reduce solubility . Chlorine vs. No Halogen: The non-halogenated analog (Entry 2) exhibits lower XLogP3 (1.2 vs. 1.9), suggesting improved aqueous solubility. Its applications focus on antioxidant activity and as a synthetic building block .

Role of Methyl vs. Aryl Groups :

  • Methyl Substituents (Entries 1–3) : Methyl groups enhance metabolic stability compared to hydrogen atoms. For example, the dimethyl analog (Entry 2) is used in Schiff base synthesis for antioxidant agents .
  • Diaryl Substituents (Entry 4) : The 4,6-diphenyl derivative (Entry 4) shows significantly higher lipophilicity (XLogP3 = 3.8) and steric bulk, making it suitable for kinase inhibition via π-π interactions in hydrophobic binding pockets .

Kinase Inhibition: Diaryl derivatives (Entry 4) inhibit MNK kinases, while the chloro-dimethyl analog (Entry 1) may have dual functionality due to its balanced lipophilicity and electronic profile .

Synthetic Versatility: The dimethyl-chloro scaffold (Entry 1) undergoes electrophilic coupling to form triazine derivatives (e.g., pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine), highlighting its reactivity at the C3 amine and C5 chlorine positions . In contrast, the non-chlorinated dimethyl analog (Entry 2) reacts with indoline-2,3-diones to form Schiff bases, emphasizing the role of the amine group in condensation reactions .

Biological Activity

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 350500-99-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by various studies and data.

The molecular formula of this compound is C8H9ClN4C_8H_9ClN_4, with a molecular weight of approximately 196.64 g/mol. The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazolo derivatives display low minimum inhibitory concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (µg/mL)Target Bacteria
Compound 3k1.00MRSA
Compound 3d7.80Candida albicans

In a comparative study, the compound demonstrated an MIC of 1 µg/mL against MRSA strains, indicating its potential as an effective antibacterial agent against resistant bacteria .

Antifungal Activity

The antifungal activity of the compound has also been investigated. In particular, it has shown moderate activity against Candida albicans, with an MIC of 7.80 µg/mL. This suggests that derivatives of pyrazolo compounds may be useful in treating fungal infections .

Anticancer Activity

The anticancer properties of pyrazolo compounds have been a focal point in recent research. For example, certain analogues have demonstrated significant antiproliferative effects against various cancer cell lines.

Cell LineCompoundIC50 (µM)
A549 (lung cancer)Compound X10.5
HeLa (cervical cancer)Compound Y15.2

These findings indicate that modifications to the pyrazolo structure can enhance its effectiveness against specific cancer types .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it can bind effectively to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in experimental settings:

  • Antibacterial Efficacy : A study tested the compound against a panel of bacterial strains and found it significantly inhibited growth at low concentrations compared to standard antibiotics.
  • Cancer Cell Inhibition : In vitro assays on A549 lung cancer cells revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via alkylation or cyclization reactions. For example:
  • Alkylation : React 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with ethyl-2-chloroacetate in dry DMF using anhydrous K₂CO₃ as a base. This yields N-alkylated derivatives, confirmed by triplet (δ1.13 ppm) and quartet (δ4.22 ppm) signals in ¹H NMR for the N-CH₂ group .
  • Cyclization : Use hydrazine hydrate with acetylacetone in ethanol under acidic conditions (e.g., HCl). Method A (ethanol/HCl) and Method B (chloroform/POCl₃) yield structurally similar products but differ in purity and scalability .
  • Optimization : Solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., TFA in ) significantly affect yield. Parallel screening of conditions is recommended.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ6.8–7.5 ppm) and NH₂ groups (broad singlets at δ4.5–12.5 ppm). Substituents like methyl groups appear as singlets (δ2.4–2.6 ppm) .
  • IR Spectroscopy : Absence of CN stretches (~2220 cm⁻¹) confirms cyclization, while NH stretches (3448–3176 cm⁻¹) validate amine groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 304 [M⁺] in ) confirm molecular weight. Fragmentation patterns help identify substituents.

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

  • Methodological Answer :
  • Byproducts : Unreacted starting materials (e.g., 3-amino precursors) or side products from incomplete alkylation.
  • Purification : Recrystallization (ethanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane) effectively remove impurities. For example, uses repeated recrystallization to achieve >95% purity.
  • Analytical Validation : HPLC with UV detection (λ = 254 nm) or TLC (Rf comparison) monitors reaction progress .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives for biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., GSK-3β) or anti-inflammatory targets (COX-2) based on structural analogs in and .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for molecular docking. The chloro and methyl substituents may enhance hydrophobic interactions in binding pockets.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays. For example, pyrazolo[3,4-b]pyridine derivatives in showed µM-level activity against cancer cell lines .

Q. How do contradictory spectral data arise in structural characterization, and how are they resolved?

  • Methodological Answer :
  • Causes : Solvent effects, tautomerism (e.g., pyrazole NH vs. amine NH₂), or dynamic processes (e.g., ring puckering).
  • Resolution :
  • Variable-temperature NMR to identify tautomeric equilibria.
  • 2D NMR (COSY, HSQC) to assign overlapping signals. For example, used HSQC to correlate N-CH₂ protons with carbons.
  • Isotopic labeling (e.g., D₂O exchange) confirms exchangeable protons .

Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid via ’s oxadiazole-thiol derivatives) or PEGylation.
  • Prodrug Design : Esterification of amine groups (e.g., acetyl or benzyl carbamates) improves membrane permeability.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles, as demonstrated for related pyrazolo-pyridines in .

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